3.5-Fold Higher Cyanation Yield Versus NaCN and KCN in Cu-Catalyzed Cross-Coupling
Under standard photoinduced, copper-catalyzed cyanation conditions, tetrabutylammonium cyanide (TBACN) delivered an 88% GC yield of the nitrile product. Direct replacement of TBACN with sodium cyanide (NaCN) resulted in only a 25% yield, while potassium cyanide (KCN) gave a 27% yield [1]. This represents a 3.5-fold yield advantage for TBACN over the inorganic alternatives in a single-step, synthetically relevant transformation.
| Evidence Dimension | Reaction yield (GC yield of nitrile product) |
|---|---|
| Target Compound Data | 88% (TBACN, standard conditions) |
| Comparator Or Baseline | NaCN: 25%; KCN: 27% |
| Quantified Difference | TBACN yield is 3.5× higher than NaCN and 3.3× higher than KCN |
| Conditions | CuI catalyst, hν (photoreactor at 254 nm), ambient temperature, 60 h; GC yield with internal standard; data average of ≥2 runs |
Why This Matters
Procuring TBACN over commodity NaCN or KCN directly translates to >3-fold higher product yield in this cyanation protocol, reducing material waste, purification burden, and overall cost per mole of target nitrile.
- [1] Bachman, S. et al. Photoinduced, Copper-Catalyzed Carbon-Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature. J. Am. Chem. Soc. 2015, 137, 43, 13902-13907. Table 1, entries 1, 15, 16. View Source
